3-Cyano-4-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

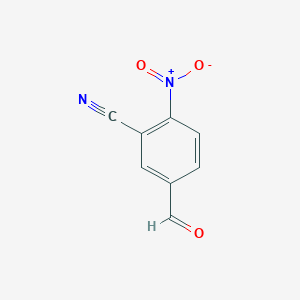

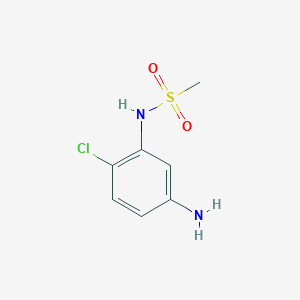

3-Cyano-4-nitrobenzaldehyde is a chemical compound with the molecular formula C8H4N2O3 . It has a molecular weight of 176.13 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 3-Cyano-4-nitrobenzaldehyde is 1S/C8H4N2O3/c9-4-7-3-6(5-11)1-2-8(7)10(12)13/h1-3,5H . This indicates the presence of a cyano group (-CN), a nitro group (-NO2), and a benzaldehyde group within the molecule.Physical And Chemical Properties Analysis

3-Cyano-4-nitrobenzaldehyde is a pale-yellow to yellow-brown solid . It has a density of 1.4±0.1 g/cm3 . The boiling point is 339.6±32.0 °C at 760 mmHg . The compound has a flash point of 159.2±25.1 °C .Aplicaciones Científicas De Investigación

Organocatalysis

Organocatalysis involves the use of organic molecules as catalysts in chemical reactions. 3-Cyano-4-nitrobenzaldehyde has been explored as a catalyst in various transformations. For instance, Fe₃O₄-GAA nanoparticles, incorporating this compound, have shown remarkable catalytic activity. Researchers have investigated its effectiveness compared to other catalysts like proline, chitosan, iron, ionic liquids, and bare Fe₃O₄ nanoparticles . Further studies could explore its potential in asymmetric synthesis and green chemistry.

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Cyano-4-nitrobenzaldehyde is a chemical compound that has been used in the synthesis of various biologically active compounds It’s known that cyanoacetamide derivatives, which can be synthesized using compounds like 3-cyano-4-nitrobenzaldehyde, are considered important precursors for heterocyclic synthesis . These heterocyclic compounds can interact with various biological targets, depending on their specific structures.

Mode of Action

It’s known that the compound can participate in various chemical reactions due to its cyano and nitro functional groups . For instance, it can undergo reactions with amines to form cyanoacetamide derivatives . These derivatives can then participate in further reactions to form a variety of heterocyclic compounds .

Biochemical Pathways

It’s known that the compound can be used to synthesize a variety of heterocyclic compounds . These compounds can interact with various biochemical pathways, depending on their specific structures. For example, some heterocyclic compounds are known to interact with pathways involved in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (17613 g/mol) and boiling point (3396±320 °C at 760 mmHg), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can be used to synthesize a variety of heterocyclic compounds . These compounds can have various biological effects, depending on their specific structures. For example, some heterocyclic compounds are known to have antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

The action of 3-Cyano-4-nitrobenzaldehyde can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment . Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture .

Propiedades

IUPAC Name |

5-formyl-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-7-3-6(5-11)1-2-8(7)10(12)13/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVJMRUNSXWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-nitrobenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)